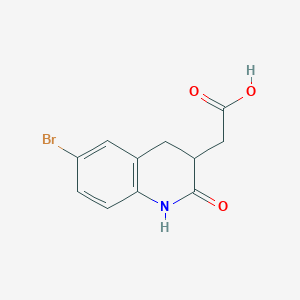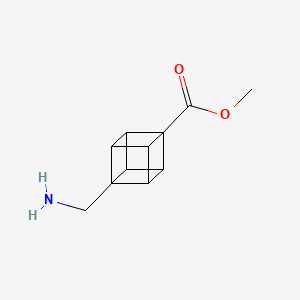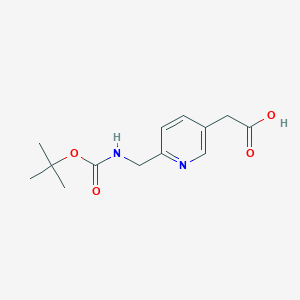
2-(6-Bromo-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a bromine atom at the 6th position and an oxo group at the 2nd position of the tetrahydroquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline.
Bromination: The bromination of the quinoline ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Acetic Acid Derivatization:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromo-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can be used for further research and applications.
Applications De Recherche Scientifique
2-(6-Bromo-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine and oxo groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 2-Bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-benzeneacetamide
- 2-Amino-5-bromo-1,3,4-thiadiazole
Uniqueness
2-(6-Bromo-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of both bromine and oxo groups, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H10BrNO3 |
|---|---|
Poids moléculaire |
284.11 g/mol |
Nom IUPAC |
2-(6-bromo-2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H10BrNO3/c12-8-1-2-9-6(4-8)3-7(5-10(14)15)11(16)13-9/h1-2,4,7H,3,5H2,(H,13,16)(H,14,15) |
Clé InChI |
LGLTTXMVXUWMDE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC2=C1C=C(C=C2)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)

![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)




![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13564382.png)
![tert-butyl N-{[2-fluoro-4-(hydroxymethyl)phenyl]methyl}carbamate](/img/structure/B13564383.png)

